Thyminose

描述

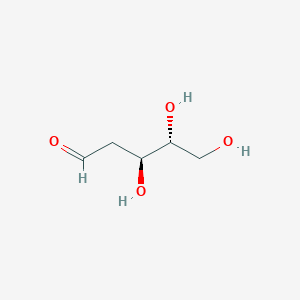

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | deoxyribose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Deoxyribose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015730, DTXSID70883428 | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-67-5, 1724-14-7 | |

| Record name | Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-erythro-pentose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-deoxy-D-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXYRIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Properties

2-Deoxy-D-ribose has the idealized chemical formula H−(C=O)−(CH2)−(CHOH)3−H wikipedia.org.

Role of 2 Deoxy D Ribose in Dna Structure and Function

Role in DNA2-Deoxy-D-ribose plays a crucial and fundamental role as a structural component of deoxyribonucleic acid (DNA).wikipedia.orglearnpad.comThe DNA molecule, which serves as the main repository of genetic information, is a long chain of deoxyribose-containing units called nucleotides, linked together by phosphate (B84403) groups.wikipedia.orgIn the standard nucleic acid nomenclature, a DNA nucleotide consists of a deoxyribose molecule with an organic base (typically adenine, thymine, guanine, or cytosine) attached to the 1′ carbon of the ribose.wikipedia.orgThe 5′ hydroxyl group of each deoxyribose unit is replaced by a phosphate group, forming a nucleotide that is then attached to the 3′ carbon of the deoxyribose in the preceding unit, thus forming the sugar-phosphate backbone of DNA.wikipedia.org

The absence of the 2′ hydroxyl group in 2-deoxy-D-ribose, compared to ribose found in RNA, contributes significantly to the increased mechanical flexibility of DNA. wikipedia.org This flexibility is essential for DNA to adopt its characteristic double-helix conformation and, in eukaryotes, to be compactly coiled within the small cell nucleus. wikipedia.org Double-stranded DNA molecules are also typically much longer and more stable than RNA molecules, a characteristic partly attributed to the deoxyribose sugar. wikipedia.org

Other Biological Roles and Research FindingsBeyond its structural role in DNA, 2-deoxy-D-ribose has been implicated in various biological processes and has been a subject of detailed research:

Angiogenesis and Wound Healing: 2-Deoxy-D-ribose (2dDR) has demonstrated pro-angiogenic properties. wikipedia.orgchemicalbook.comfrontiersin.orgnih.govmdpi.comnih.gov It has been shown to enhance tubulogenesis, prevent hypoxia-induced apoptosis, and boost the production of Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8) in endothelial cells in vitro. chemicalbook.comfrontiersin.orgnih.gov These effects are consistent with its stimulatory influence on cell proliferation and migration. chemicalbook.comfrontiersin.orgnih.gov Topical application of 2-deoxy-D-ribose in a gel to wounds in rats has been shown to increase blood vessel formation and accelerate wound healing. wikipedia.orgchemicalbook.comnih.gov Studies have indicated that 2dDR can be approximately 80-90% as effective as VEGF in stimulating neovascularization in in vitro models and chick bioassays. mdpi.comnih.gov

Hair Regrowth: Research has explored the potential of 2-deoxy-D-ribose in stimulating hair regrowth. wikipedia.orgfrontiersin.orgnih.govsheffield.ac.uk In studies involving mouse models of androgenic alopecia (male pattern baldness), topical application of 2-deoxy-D-ribose was found to stimulate hair regrowth, associated with the formation of new blood vessels. frontiersin.orgnih.govsheffield.ac.uk The findings suggested that this naturally occurring sugar could be as effective as Minoxidil, an existing drug for hair loss, in stimulating hair growth by boosting blood supply to hair follicles. frontiersin.orgnih.govsheffield.ac.uk

Oxidative Stress and Glycation: 2-Deoxy-D-ribose is utilized in research to study processes related to oxidative stress and glycation in vivo and in vitro. sigmaaldrich.com It has been reported to increase levels of reactive oxygen species (ROS) in human leukemia cells (HL-60) at certain concentrations. chemicalbook.com

Biological Activities and Mechanistic Studies of 2 Deoxy D Ribose Excluding Dosage/administration

Research Applications

2-Deoxy-D-ribose is widely used in various research fields due to its biological relevance and chemical versatility:

Cellular Metabolism and Energy Production: It is a key component in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy carrier in cells, making it valuable for studies in cellular energy metabolism. Researchers utilize it in investigations related to conditions such as chronic fatigue syndrome and fibromyalgia, where cellular energy production may be impaired. chemimpex.com

Genetic Research: As an integral part of DNA, 2-Deoxy-D-ribose is essential in molecular biology for understanding fundamental genetic processes, including DNA replication, transcription, and translation. chemimpex.com

Oxidative Stress and Glycation Studies: It is employed in studies examining processes of oxidative stress and glycation both in vivo and in vitro.

Angiogenesis and Wound Healing: Research has shown that 2-Deoxy-D-ribose can enhance tubulogenesis, prevent hypoxia-induced apoptosis, and boost the production of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) in endothelial cells. nih.govfrontiersin.orgnih.govnih.gov These pro-angiogenic properties make it a subject of interest for stimulating new blood vessel formation and accelerating wound healing, offering a potential alternative to exogenous VEGF application in tissue engineering. nih.govnih.govfrontiersin.orgnih.govnih.gov

Hair Regrowth: Recent studies have explored its potential in stimulating hair regrowth, particularly in models of androgenic alopecia. Its ability to promote new blood vessel formation is believed to contribute to hair follicle stimulation, showing efficacy comparable to existing treatments like Minoxidil in animal models. frontiersin.orgnih.govsheffield.ac.uk

Synthetic Chemistry: 2-Deoxy-D-ribose is a valuable starting material for the de novo synthesis of various deoxysugars, and it has been used in the production of pharmaceutical compounds like statin-type drugs, pyrimidine (B1678525) nucleosides, 5-deoxy ketoses, and sialic acid-type sugar derivatives. researchgate.netmdpi.comnih.gov

Industrial and Pharmaceutical Relevance

The unique properties and biological roles of 2-Deoxy-D-ribose extend its utility into industrial and pharmaceutical sectors:

Pharmaceutical Intermediate: It serves as a crucial pharmaceutical raw material, particularly in the synthesis of antiviral and anti-tumor drugs. sinocurechem.commdpi.com

Heart Health: 2-Deoxy-D-ribose is being investigated for its potential benefits in heart health, especially in the treatment of ischemic heart disease, where it may help improve myocardial energy metabolism. chemimpex.com

Dietary Supplements: Its ability to support cellular energy levels has led to its inclusion in dietary supplements aimed at enhancing athletic performance and recovery. chemimpex.com

Wound Dressings: Given its pro-angiogenic properties and improved stability compared to growth factors like VEGF, 2-Deoxy-D-ribose is considered an attractive component for the development of advanced wound dressings for chronic wounds. nih.govnih.gov

Alopecia Treatment: Its demonstrated ability to stimulate hair regrowth in animal models positions it as a promising candidate for developing new treatments for androgenic alopecia and other forms of hair loss. nih.govfrontiersin.orgnih.govsheffield.ac.uk

Synthetic Methodologies and Chemical Modifications

Synthesis of Nucleoside Analogs

2-Deoxy-D-ribose is a crucial starting material for the synthesis of various nucleoside analogs. myskinrecipes.com These analogs, which are structurally similar to natural nucleosides, are used in the development of antiviral and anticancer drugs. myskinrecipes.com By incorporating these modified nucleosides, the replication of viral and cancer cells can be inhibited. myskinrecipes.com For example, 2-Deoxy-D-ribose has been used in the synthesis of 4′-thionucleoside analogs, which have shown potential as DNA methyltransferase I inhibitors. nih.gov

Preparation of L-Enantiomer from D-Enantiomer

Metabolic Research

2-Deoxy-D-ribose is also utilized in metabolic studies to investigate cellular energy processes and nucleotide biosynthesis pathways. myskinrecipes.com Research has explored how 2-Deoxy-D-ribose can induce cellular damage through increased oxidative stress and protein glycation, providing a model for studying glucose toxicity and diabetic complications. nih.gove-dmj.org Furthermore, it has been used to study the metabolic pathways of various organisms, such as Salmonella enterica and Escherichia coli. researchgate.net

Compound Information Table

Derivatives and Analogues for Research Applications

Derivatives and analogues of 2-deoxy-D-ribose are synthesized to explore their biological activities, particularly in antiviral and antitumor therapies, and to develop tools for studying DNA damage.

Nucleoside Analogues with Antiviral and Antitumor Activities

Nucleoside analogues, where the sugar moiety or nucleobase is modified, are a significant class of antiviral and antitumor agents. Modifications to the 2-deoxy-D-ribose scaffold can lead to compounds with altered pharmacokinetic properties, improved cellular uptake, and enhanced inhibitory effects on viral or cancer cell replication madridge.orgnih.gov.

For example, 2'-deoxy-4'-thioribonucleosides, where the furanose ring oxygen of 2-deoxy-D-ribose is replaced by sulfur, have been investigated for their antiviral and antitumor activities google.commdpi.com. Specific compounds like 1-(2-deoxy-4-thio-β-D-ribofuranosyl)thymine and 1-(2-deoxy-4-thio-α-D-ribofuranosyl)thymine have demonstrated antiviral activity against Herpes Simplex Type 1 virus google.com. In the context of antitumor activity, some 2'-deoxy-4'-modified thionucleosides have shown moderate cytotoxicity against human B-cell leukemia and human T-cell leukemia cell lines mdpi.com.

Another class of analogues involves modifications at the 3' carbon of the 2-deoxy-D-ribose. For instance, 3'-C-methyladenosine has been identified as a potent anticancer agent against various human leukemia and carcinoma cell lines nih.gov. The position of the methyl group on the sugar ring is crucial for activity, with shifting it to other positions leading to a decrease in efficacy nih.gov.

The development of acyclic nucleoside analogues, synthesized from 2-deoxy-D-ribose, with side chains like 3(S),5-dihydroxypentyl, has also been explored for antiviral activities nih.gov. Furthermore, carbocyclic nucleosides, which lack the hemiaminal linkage between the nucleobase and the sugar, exhibit enhanced chemical stability and resistance to phosphorylases, making them promising antitumor agents mdpi.com. Examples include aristeromycin (B1667592) and neplanocin A, both known for their substantial biological activity mdpi.com.

Modified Oligonucleotides for DNA Damage Studies

Modified oligonucleotides incorporating 2-deoxy-D-ribose derivatives are crucial tools for investigating DNA damage processes and repair mechanisms. These modifications can introduce specific lesions or alter the structural properties of DNA to mimic damaged states.

For instance, 3'-modified oligodeoxyribonucleotides, synthesized using a 'reverse' DNA synthesis approach, have been used to study oxidative damage to 2-deoxyribose in DNA researchgate.net. These modified monomers often lack the naturally occurring 3'-hydroxyl group found in 2-deoxyribonucleosides researchgate.net. Such oligonucleotides have been instrumental in investigating the fate of C3'-dideoxyribonucleotide radicals in DNA, which are believed to be involved in DNA damage pathways induced by low-energy electrons researchgate.net.

Another important area is the synthesis of oligonucleotides containing abasic site model compounds, such as 1,4-anhydro-2-deoxy-D-ribitol researchgate.net. Abasic sites, which result from the hydrolysis of the N-glycosidic bond of nucleotides, are common forms of DNA damage. Oligonucleotides containing these abasic site analogues are used to study DNA repair mechanisms, the catalytic activity of ribozymes, and RNA interference-based therapies researchgate.net. These modified oligonucleotides provide a unique hydrophobic binding pocket within the DNA duplex, allowing for detailed studies of how DNA polymerases interact with and process such lesions researchgate.net.

The introduction of various chemical modifications to the phosphodiester backbone, sugar moiety, or nitrogenous base of oligonucleotides, including those derived from 2-deoxy-D-ribose, aims to improve their stability, binding affinity, and resistance to degradation by nucleases, making them valuable for both structural studies and therapeutic applications mdpi.combeilstein-journals.orgnih.gov.

Coordination Polymers with 2-Deoxy-D-ribose Derivatives

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a rapidly expanding class of materials with diverse structures and properties, including asymmetric catalysis, gas storage, and sensing acs.org. Research into coordination polymers utilizing 2-deoxy-D-ribose derivatives as ligands is a relatively new area acs.orgfigshare.comresearchgate.net.

2-Deoxy-D-ribose derivatives are considered good ligands for coordination polymers due to their multiple chiral carbon centers and their important roles in biological systems acs.org. A novel ligand, 1,3,4-trikisisoniacyl-2-deoxy-β-D-ribopyranose, has been designed and synthesized from 2-deoxy-D-ribose acs.orgfigshare.comresearchgate.net. This ligand has been successfully used to prepare chiral coordination polymers with various metal ions, such as manganese (Mn), cobalt (Co), and nickel (Ni) acs.orgfigshare.comresearchgate.net.

For example, four such coordination polymers, {[MnL₂Cl₂]·4CH₃OH}∞, {[CoL₂Cl₂]·4CH₃OH}∞, {[NiL₂Cl₂]·4CH₃OH}∞, and {[CoL₂Br₂]·4CH₃OH}∞, have been synthesized and characterized acs.orgfigshare.comresearchgate.net. These coordination polymers exhibit similar 2D grid structures with 1D meso-helices and 3D supramolecular architectures researchgate.net. Notably, three of these chiral coordination polymers have shown potential as sensitive fluorescent sensors for detecting Fe³⁺ ions acs.orgfigshare.com. This emerging field highlights the potential of integrating biologically relevant molecules like 2-deoxy-D-ribose into the design of advanced functional materials.

The chemical compound 2-deoxy-D-ribose is a fundamental biomolecule, most notably recognized as a crucial component of deoxyribonucleic acid (DNA). Its unique structural characteristics and biological roles underpin the stability and function of genetic information in living organisms.

Introduction 2-Deoxy-D-ribose is a monosaccharide with the idealized chemical formula H−(C=O)−(CH₂)−(CHOH)₃−H. wikipedia.orguni.lu The name "deoxy sugar" indicates that it is derived from the sugar ribose through the removal of a hydroxyl group. wikipedia.orguni.lu Specifically, 2-deoxy-D-ribose lacks a hydroxyl group at the 2' carbon position, distinguishing it from ribose, which is found in RNA. nih.gov Discovered in 1929 by Phoebus Levene, 2-deoxy-D-ribose is primarily known for its integral presence in DNA, the main repository of genetic information. wikipedia.orguni.lu

Chemical Structure and Properties

Physical and Chemical Properties2-Deoxy-D-ribose typically appears as a white solid or powder.wikipedia.orgmpg.defishersci.caIt is very soluble in water.wikipedia.orgIts 5% aqueous solution exhibits a pH range of 6.5-7.5.fishersci.caThe compound can react violently with strong oxidizing agents.mpg.deIt is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.

Table 1: Key Physical and Chemical Properties of 2-Deoxy-D-ribose

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molar Mass | 134.131 g·mol⁻¹ wikipedia.org |

| Appearance | White solid/powder wikipedia.orgmpg.defishersci.ca |

| Melting Point | 91 °C (196 °F; 364 K) wikipedia.orgfishersci.ca |

| Solubility in Water | Very soluble wikipedia.org |

| pH (5% aq. sol.) | 6.5-7.5 fishersci.ca |

| Stability | Stable under normal conditions |

| Incompatibilities | Strong oxidizing agents mpg.defishersci.ca |

Occurrence and Biological Significance

Other Biological and Synthetic ApplicationsBeyond its primary role in DNA, 2-deoxy-D-ribose has other biological implications and applications in synthetic chemistry. It is a known metabolite found in various organisms, including humans, mice, and Saccharomyces cerevisiae.uni.luResearch has explored its pro-angiogenic properties, demonstrating its ability to stimulate new blood vessel formation and potentially upregulate Vascular Endothelial Growth Factor (VEGF) production.wikipedia.orgThis has led to investigations into its potential use in wound healing applications.wikipedia.orgFurthermore, 2-deoxy-D-ribose is utilized in the development of antiviral and anticancer drugs, where its incorporation into nucleoside analogs can inhibit the replication of viral and cancer cells. It also serves as a valuable tool in molecular biology for studying mechanisms of genetic mutations and DNA damage, and in metabolic studies to understand cellular energy processes and nucleotide biosynthesis pathways.nih.gov

Synthesis and Production

Chemical SynthesisThe chemical synthesis of 2-deoxy-D-ribose has been a subject of interest, particularly in the context of understanding the origins of life. Prebiotic synthesis studies have shown that 2-deoxy-D-ribose can be formed from interstellar building blocks, with the process promoted by amino esters or amino nitriles through aldol reactions.

Various chemical synthesis methods for 2-deoxy-D-ribose have been developed. One reported procedure involves the dropwise addition of an aqueous solution of sodium hypochlorite (B82951) to an aqueous solution of sodium 3-deoxy-D-mannonate, maintaining specific pH and temperature conditions. Another method involves the successive treatment of allyltin (B8295985) difluoroiodide with 1,2-O-isopropylidene-D-glyceraldehyde and phenoxyacetyl chloride, leading to the predominant formation of an erythro homoallylester that is subsequently converted to 2-deoxy-D-ribose. 2-Deoxy-D-ribose can also serve as a raw material for the chemical synthesis of its enantiomer, 2-deoxy-L-ribose, through a multi-step process involving protection, activation, inversion of hydroxyl groups, and deprotection.

常见问题

Q. Table 1: Synthesis Methods Comparison

(Basic) How is 2-Deoxy-D-ribose characterized for purity and structural confirmation?

Methodological Answer:

Key analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .

- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and structural integrity (e.g., α/β anomers) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for trace analysis in biological matrices .

Experimental Design Tip : For NMR, dissolve samples in deuterated water (D₂O) to observe hydroxyl proton exchange .

(Advanced) What are the challenges in resolving contradictory data on the dominant conformation of 2-Deoxy-D-ribose in different environments?

Q. Table 2: Analytical Method Optimization

| Technique | Derivatization Agent | Detection Limit |

|---|---|---|

| LC-ESI-MS/MS | Girard’s reagent P | 0.1 nM |

| GC-MS | Trimethylsilylation | 1 µM |

(Basic) How does 2-Deoxy-D-ribose function in nucleotide analog synthesis?

Methodological Answer:

- Pharmaceutical applications : Serves as a backbone for antiviral nucleosides (e.g., zidovudine) by replacing ribose in DNA/RNA analogs .

- Synthetic steps : Phosphoramidite chemistry is used to incorporate 2-deoxy-D-ribose into oligonucleotides .

(Advanced) How do tautomeric forms of 2-Deoxy-D-ribose influence its fragmentation in mass spectrometry?

Methodological Answer:

- K-shell ionization studies : Pyranose forms dominate in gas-phase experiments, leading to distinct fragmentation patterns (e.g., CO loss) versus furanose forms .

- Experimental setup : Use synchrotron radiation to ionize samples and compare fragmentation pathways across conformers .

(Basic) What metabolic pathways involve 2-Deoxy-D-ribose?

Methodological Answer:

- Pentose phosphate pathway : Converted to D-glyceraldehyde-3-phosphate via deoxyribose-5-phosphate intermediates .

- Bacterial catabolism : Induces aldolases (e.g., DERA) for carbon utilization in E. coli .

(Advanced) How can computational models resolve discrepancies in 2-Deoxy-D-ribose’s chiroptical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。